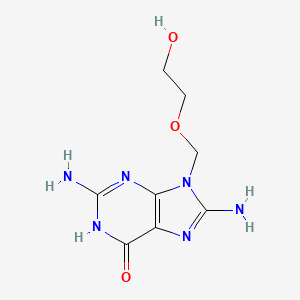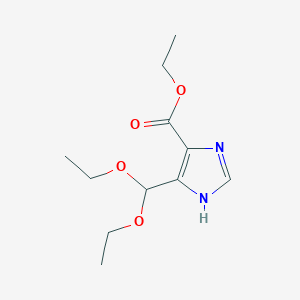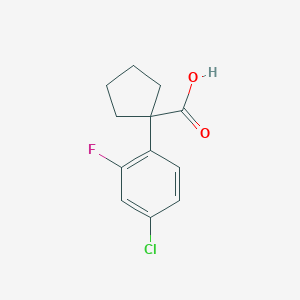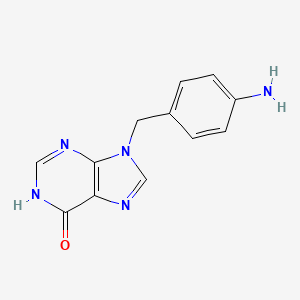![molecular formula C12H13N3O3 B11868348 [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid CAS No. 138849-15-7](/img/structure/B11868348.png)
[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid: is a compound that belongs to the indole family, which is known for its diverse biological and chemical properties. Indole derivatives are significant in various fields, including medicinal chemistry, due to their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole core . Another method involves the reductive cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution .
Industrial Production Methods: Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as using O2 as the sole oxidant, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reductive amination and other reduction reactions are common.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like O2 and other oxidizing agents.
Reduction: Titanium(III) chloride solution for reductive cyclization.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Indole derivatives are used as building blocks in organic synthesis due to their versatile reactivity .
Biology: They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Medicine: Indole derivatives are found in many pharmaceutical compounds used to treat various diseases .
Industry: They are used in the production of dyes, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, leading to its diverse biological activities .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbaldehyde: Used in multicomponent reactions for synthesizing biologically active molecules.
Uniqueness: [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid stands out due to its specific functional groups that allow for unique interactions and reactivity compared to other indole derivatives .
Properties
CAS No. |
138849-15-7 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
[3-(2-aminoethyl)-1H-indole-5-carbonyl]carbamic acid |
InChI |
InChI=1S/C12H13N3O3/c13-4-3-8-6-14-10-2-1-7(5-9(8)10)11(16)15-12(17)18/h1-2,5-6,14H,3-4,13H2,(H,15,16)(H,17,18) |
InChI Key |
YKLBFADPWOYVNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC(=O)O)C(=CN2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



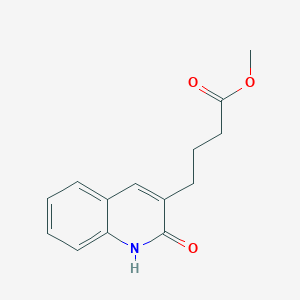
![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868273.png)
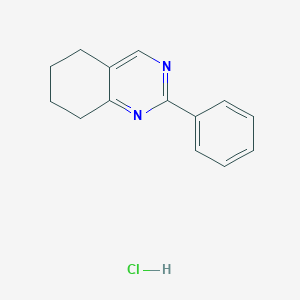
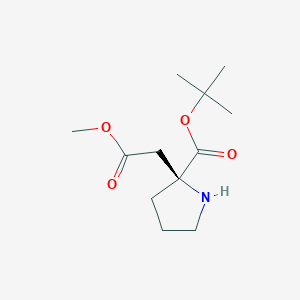


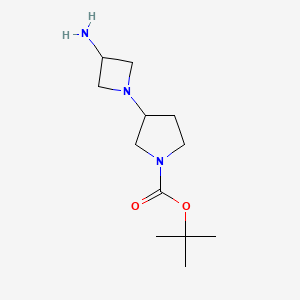
![4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11868304.png)
